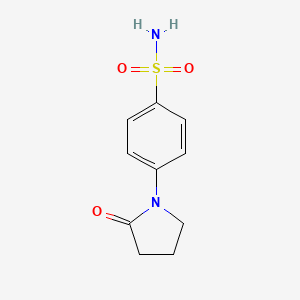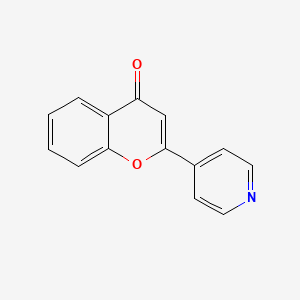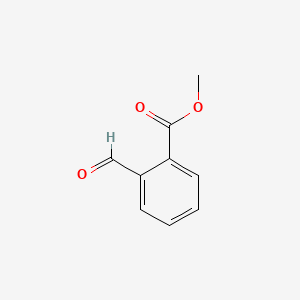
4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide
Overview
Description
4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C10H12N2O3S and a molecular weight of 240.28 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, Carbonic Anhydrase 2, by docking to the active site of the enzyme . This interaction can inhibit the enzyme’s activity, leading to changes in the cellular environment.
Result of Action
The compound’s action results in the inhibition of Carbonic Anhydrase 2, which can lead to changes in the regulation of pH and the transport of carbon dioxide within cells . This can have various downstream effects, potentially impacting cellular growth and proliferation.
Biochemical Analysis
Biochemical Properties
4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with carbonic anhydrase 2, an enzyme that catalyzes the reversible hydration of carbon dioxide . This interaction can lead to the inhibition of the enzyme’s activity, affecting the overall biochemical pathways involving carbon dioxide and bicarbonate ions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase 2 by this compound can lead to alterations in pH regulation within cells, affecting cellular homeostasis and metabolic processes . Additionally, this compound may influence the expression of genes involved in metabolic pathways and stress responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of carbonic anhydrase 2, inhibiting its activity and preventing the conversion of carbon dioxide to bicarbonate ions . This inhibition can lead to downstream effects on cellular processes that rely on the proper functioning of carbonic anhydrase 2. Furthermore, this compound may modulate the expression of genes involved in metabolic and stress response pathways, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is stable at room temperature, but its long-term effects on cellular function may vary depending on the experimental conditions . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of carbonic anhydrase 2, resulting in long-term alterations in cellular metabolism and homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic or adverse effects, while higher doses can lead to significant inhibition of carbonic anhydrase 2 and other biochemical pathways . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular function. Toxic or adverse effects at high doses may include disruptions in pH regulation, metabolic imbalances, and cellular stress responses.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The inhibition of carbonic anhydrase 2 by this compound affects the metabolic flux of carbon dioxide and bicarbonate ions, leading to changes in metabolite levels . Additionally, this compound may interact with other enzymes and cofactors involved in metabolic pathways, further influencing cellular metabolism and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function, contributing to its overall biochemical properties.
Subcellular Localization
The subcellular localization of this compound plays a role in its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
The synthesis of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-pyrrolidone under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Comparison with Similar Compounds
4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide can be compared with other similar compounds, such as:
3-Nitro-4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide: This compound has a similar structure but with a nitro group, which may result in different chemical and biological properties.
4-(2-Oxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzenesulfonamide: This compound contains a pyridine ring, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various research applications.
Properties
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c11-16(14,15)9-5-3-8(4-6-9)12-7-1-2-10(12)13/h3-6H,1-2,7H2,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEJSYHEDLGIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189672 | |
| Record name | Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36090-27-4 | |
| Record name | Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036090274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)






![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)






